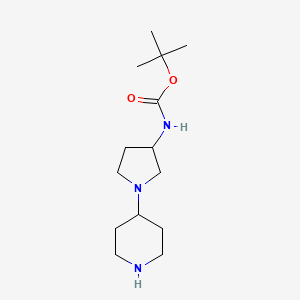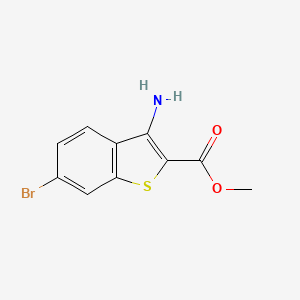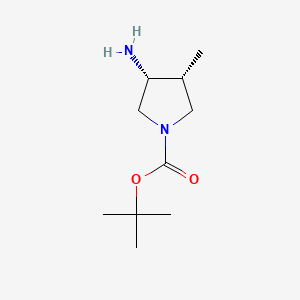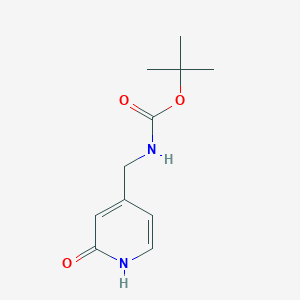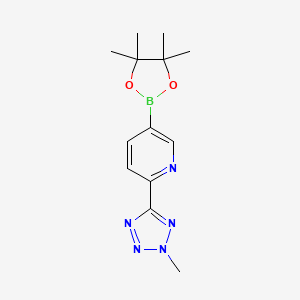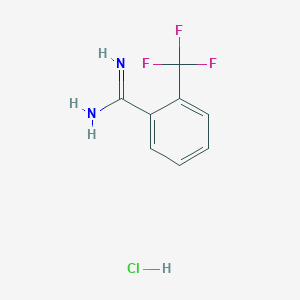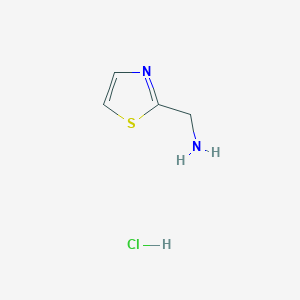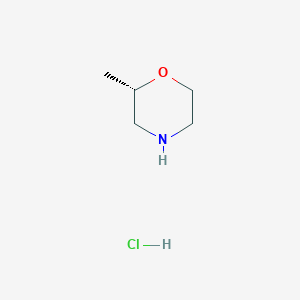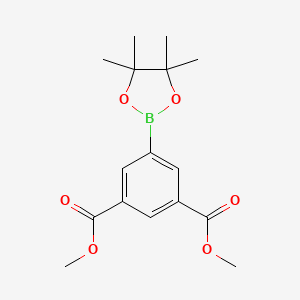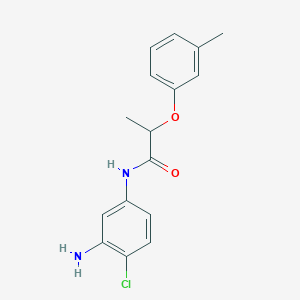
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide, also known as NAC, is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been used in laboratory experiments as a tool for studying a variety of biological processes. NAC is a derivative of the amino acid glutamate and is a potent antioxidant, making it useful for studying oxidative stress and inflammation. In addition, NAC has been used to study the effects of various drugs on the body, and has been used in clinical trials to treat a variety of conditions.
Applications De Recherche Scientifique
Anticonvulsant Studies :
- Idris, Ayeni, and Sallau (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which include similar compounds to N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide. These compounds showed potent activity in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models in mice, suggesting their potential for use against generalized seizures. The study highlighted their safety and effectiveness compared to standard drugs like phenytoin and valproate (Idris, Ayeni, & Sallau, 2011).
Nonlinear Optical Materials :
- Prabhu, Rao, Bhat, Upadyaya, and Inamdar (2001) reported the synthesis of N-(2-Chlorophenyl)-(1-Propanamide), a compound closely related to the one . They explored its potential as an organic electro-optic and nonlinear optical material. The material showed promising properties for applications in electro-optics and nonlinear optics, as evidenced by various spectroscopic and crystal growth techniques (Prabhu et al., 2001).
Synthesis and Characterization :
- Manolov, Ivanov, Bojilov, and Kalinova (2022) synthesized N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which shares a similar structure with N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide. Their study focused on the synthesis process and comprehensive characterization of the compound, providing valuable insights into its chemical properties (Manolov et al., 2022).
Antimicrobial Properties :
- Baranovskyi, Symchak, Pokryshko, Klymnyuk, and Grishchuk (2018) conducted research on compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. They tested these compounds for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).
Antimalarial Lead Optimization :
- Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to compounds with low-nanomolar activity against malaria. This research demonstrates the potential application of similar structures in the development of new antimalarial drugs (Norcross et al., 2019).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-12-6-7-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYSYSOPKAATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
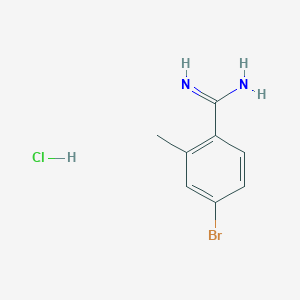
![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
